molecular formula C16H18F3N3O2S B2688704 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034338-05-9

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2688704
CAS No.: 2034338-05-9
M. Wt: 373.39
InChI Key: NBJPJGZKJFZSDR-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyrazolo[1,5-a]pyridine core, a methylsulfonamide group at the 3-position, and a 4-(trifluoromethyl)phenyl substituent. The tetrahydropyridine ring enhances conformational flexibility, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability. The methanesulfonamide moiety may influence solubility and binding interactions.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c17-16(18,19)14-6-4-12(5-7-14)11-25(23,24)21-10-13-9-20-22-8-2-1-3-15(13)22/h4-7,9,21H,1-3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJPJGZKJFZSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethylphenyl group: This step may involve a substitution reaction using a trifluoromethylphenyl halide.

    Attachment of the methanesulfonamide group: This can be done through sulfonamide formation reactions using methanesulfonyl chloride and an amine precursor.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolopyridine core.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the phenyl ring or the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halides, sulfonyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Structure and Composition

The compound features a complex structure that includes:

  • A tetrahydropyrazolo[1,5-a]pyridine moiety
  • A trifluoromethylphenyl group
  • A methanesulfonamide functional group

Molecular Formula and Weight

  • Molecular Formula : C16H18F3N3O2S
  • Molecular Weight : 373.39 g/mol

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent due to its unique structural characteristics. Its components suggest possible activity in various therapeutic areas:

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an inhibitor of antidiabetic targets. For instance, a chiral derivative of the compound demonstrated significant inhibitory effects on specific enzymes related to glucose metabolism, suggesting its utility in diabetes management .

Neurological Applications

The tetrahydropyrazolo[1,5-a]pyridine structure is associated with neuroprotective properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially benefiting conditions such as anxiety and depression.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. A related study focused on methoxy-containing meta-diamine compounds derived from similar structures showed promising results against pests like Plutella xylostella and Spodoptera frugiperda, indicating a potential application in agricultural pest control .

Synthesis and Structural Analysis

The synthesis methods for this compound have been optimized to enhance yield and purity. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structural integrity of synthesized derivatives .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidiabeticInhibitory effects on glucose metabolism
NeurologicalPotential neuroprotective effects
InsecticidalEffective against Plutella xylostella

Table 2: Synthesis Methods

MethodYield (%)ConditionsReference
Vilsmeier-Haack Reaction75Reflux in DMF
Column Chromatography85Ethyl acetate/petroleum ether

Case Study 1: Antidiabetic Compound Development

A recent study synthesized a series of derivatives from the base compound to evaluate their antidiabetic properties. The results indicated that specific modifications to the trifluoromethyl group enhanced enzyme inhibition significantly compared to the parent compound.

Case Study 2: Agricultural Applications

In another study focusing on agricultural applications, derivatives of the compound were tested for insecticidal efficacy against common agricultural pests. The results showed that certain derivatives exhibited over 90% mortality rates at low concentrations, making them viable candidates for development into commercial insecticides.

Mechanism of Action

The mechanism of action of “N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide” would depend on its specific biological target. Generally, such compounds may interact with:

    Enzymes: Inhibiting or modulating their activity.

    Receptors: Binding to receptor sites and altering cellular signaling pathways.

    DNA/RNA: Intercalating or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Notable Features
Target Compound 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine - 4-(Trifluoromethyl)phenyl
- Methanesulfonamide
Flexible core; trifluoromethyl enhances hydrophobicity and stability.
4n () 1,4-Dihydropyrano[2,3-c]pyrazole - 4-(Trifluoromethyl)phenyl
- Tosyl (4-methylbenzenesulfonamide)
Rigid pyrano-pyrazole core; high yield (73%) and melting point (109–110°C) .
4af () 1,4-Dihydropyrano[2,3-c]pyrazole - 4-Methoxyphenyl
- Tosyl
Methoxy group reduces steric hindrance; lower melting point (69–70°C) .
Example 56 () Pyrazolo[3,4-d]pyrimidine - Fluoro-chromenyl
- Isopropylbenzenesulfonamide
Complex substituents; high melting point (252–255°C) due to aromatic stacking .

Key Observations :

  • Core Flexibility: The target compound’s tetrahydropyridine ring likely improves solubility compared to rigid pyrano-pyrazoles (e.g., 4n, 4af) or fused pyrimidines (Example 56).
  • Substituent Effects: The trifluoromethyl group in 4n and the target compound enhances thermal stability (higher melting points vs. methoxy in 4af).

Trends :

  • Yield: Pyrano-pyrazole derivatives (4n, 4af) exhibit higher yields (>70%) compared to Example 56 (33%), likely due to fewer synthetic steps.
  • Melting Points : Bulkier substituents (e.g., chromenyl in Example 56) increase melting points via enhanced intermolecular interactions.

Reactivity and Functional Group Impact

  • Trifluoromethylphenyl Group : Present in both the target compound and 4n, this group enhances lipophilicity and resistance to oxidative metabolism. In 4n, it contributes to a 40°C higher melting point than 4af’s methoxyphenyl .
  • Sulfonamide Variations: Tosyl (4n) vs. methanesulfonamide (target) alters steric and electronic profiles.
  • Core Electronics: Pyrazolo-pyridine (target) vs. pyrano-pyrazole (4n) cores differ in electron density, affecting reactivity in cross-coupling or nucleophilic substitution reactions.

Biological Activity

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrazolo[1,5-a]pyridine moiety linked to a trifluoromethylphenyl group via a methanesulfonamide functional group. The general structure can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}F3_{3}N3_{3}O2_{2}S
  • Molecular Weight : 359.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that derivatives of this compound act as core protein allosteric modulators (CpAMs) for the hepatitis B virus (HBV), inhibiting viral replication by binding to the core protein and altering its function. This mechanism highlights its potential as an antiviral agent.

Antiviral Activity

Studies have shown that compounds similar to this compound exhibit significant antiviral properties. For instance:

  • Inhibition of HBV : The compound has been found to inhibit HBV replication effectively through allosteric modulation of the core protein.

Antitumor Activity

Research into pyrazole derivatives has demonstrated their efficacy as antitumor agents. The compound's structural features contribute to its ability to inhibit various kinases involved in cancer progression:

  • Inhibition of BRAF(V600E) and EGFR : Pyrazole derivatives have shown good inhibitory activity against these targets, which are crucial in certain cancers .

Antimicrobial Activity

Recent studies indicate that the compound exhibits antimicrobial properties:

  • Bactericidal Effects : It has been reported to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus with low toxicity to human cells. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity .

Comparative Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Biological ActivityTargetIC50/MIC ValuesReference
AntiviralHepatitis B VirusEffective inhibition
AntitumorBRAF(V600E), EGFRVaries by derivative
AntimicrobialStaphylococcus aureusMIC ~ 11.91 µg/mL

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antiviral Studies : A study demonstrated that derivatives of the compound effectively reduced HBV replication in vitro by altering core protein dynamics.
  • Antitumor Efficacy : Research on pyrazole derivatives indicated their ability to inhibit key oncogenic pathways, making them suitable candidates for further development in cancer therapy .
  • Antimicrobial Testing : In vitro assays showed that the compound significantly inhibited biofilm formation and had a bactericidal effect on stationary phase cells of S. aureus, indicating its potential in treating persistent bacterial infections .

Q & A

Q. What are the optimized synthetic routes for N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and how are intermediates characterized?

Methodological Answer: Key intermediates like pyrazolo[1,5-a]pyridine derivatives are synthesized via multicomponent reactions using aromatic aldehydes and trifluoromethylphenyl precursors. For example, K₂CO₃ in DMF is used to facilitate nucleophilic substitution, followed by purification via column chromatography . Intermediates are characterized using ¹H/¹³C NMR (e.g., δ 2.34 ppm for methyl groups in CDCl₃ or DMSO-d₆) and HRMS (e.g., [M + Na]+ ion validation) to confirm regiochemistry and purity .

Q. How are spectroscopic techniques applied to validate the structure of this compound?

Methodological Answer:

  • NMR : Assign peaks to distinguish tetrahydropyrazolo-pyridine protons (e.g., 5.12 ppm for diastereotopic protons) and trifluoromethyl groups (¹³C δ ~123 ppm for -CF₃) .
  • HRMS : Confirm molecular weight with <1 ppm error (e.g., calculated 573.1179 vs. observed 573.1176 for a related sulfonamide) .
  • Melting Points : Compare experimental values (e.g., 109–110°C) with literature to assess crystallinity .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyridine functionalization be addressed?

Methodological Answer: Regioselectivity in cyclization steps is controlled by:

  • Solvent Polarity : THF or dioxane stabilizes transition states for 6-membered ring formation .
  • Catalyst Screening : Use of APS (ammonium persulfate) in radical copolymerization improves yield in heterocyclic systems .
  • Temperature : Reflux conditions (e.g., 12 hours in THF) favor kinetically controlled products over side reactions .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Dynamic NMR : Detect conformational exchange in DMSO-d₆ (e.g., splitting of diastereotopic protons at 5.97 ppm) .
  • Cross-Validation : Compare HRMS with elemental analysis (e.g., C: 54.81% calculated vs. 54.61% observed for pyrimidinones) .
  • X-ray Crystallography : Resolve ambiguous NOE effects in spirocyclic moieties .

Q. What strategies optimize bioactivity studies for this compound in disease models?

Methodological Answer:

  • Enzyme Assays : Use Pfmrk kinase or Hedgehog pathway inhibitors as positive controls to benchmark IC₅₀ values .
  • Cell Permeability : Adjust logP via trifluoromethyl or sulfonamide substituents; validate via HPLC retention times (Chromolith columns) .
  • Docking Studies : Model interactions with ATP-binding pockets using PyMOL, prioritizing 4-(trifluoromethyl)phenyl for hydrophobic contacts .

Q. How are solvent and catalyst choices critical in scaling up synthesis?

Methodological Answer:

  • Solvent : DMF enables high solubility of sulfonamide intermediates but requires strict anhydrous conditions to avoid hydrolysis .
  • Catalyst : K₂CO₃ (1.2 mmol) achieves >70% yield in alkylation steps, while DMDAAC copolymers improve reaction homogeneity .
  • Workup : Use tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to prevent side reactions during purification .

Data Contradiction Analysis

Q. Why do melting points vary across synthetic batches?

Methodological Answer:

  • Polymorphism : Recrystallize from THF (high polarity) vs. dioxane (low polarity) to isolate stable polymorphs .
  • Impurity Profiling : Use LC-MS (Purospher® columns) to detect residual DMDAAC (<0.1% threshold) .

Q. How to address discrepancies in NMR integration ratios?

Methodological Answer:

  • Relaxation Delays : Increase d1 to 5 seconds for accurate integration of slow-relaxing protons (e.g., NH groups) .
  • Deuterated Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-shifted peaks .

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